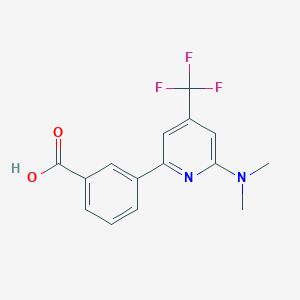
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid
Übersicht
Beschreibung
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid is a useful research compound. Its molecular formula is C15H13F3N2O2 and its molecular weight is 310.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid is a compound of significant interest due to its unique structural properties and potential biological activities. Its molecular structure features a pyridine ring that is substituted with dimethylamino and trifluoromethyl groups, which are known to influence its biochemical interactions and therapeutic potential.
Chemical Structure and Properties
- IUPAC Name : 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid
- Molecular Formula : C15H14F3N3O
- Molecular Weight : 315.29 g/mol
This compound is characterized by its ability to engage in various chemical reactions, including oxidation, reduction, and substitution reactions, which can lead to a range of biologically active derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dimethylamino and trifluoromethyl groups enhance its binding affinity to various enzymes and receptors. These interactions can modulate cellular pathways, influencing processes such as inflammation, pain response, and potentially cancer cell proliferation.
1. Anti-inflammatory Activity
Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, in a study evaluating the inhibition of Prostaglandin E2 (PGE2) production, a related compound demonstrated an IC50 value of 123 nM in human whole blood assays, indicating potent anti-inflammatory effects .
2. Antitumor Activity
Preliminary studies suggest that the compound may possess antitumor properties. In vitro evaluations have indicated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanisms involve the modulation of signaling pathways associated with cell survival and death.
3. Pain Modulation
The compound has been investigated for its potential role as a pain modulator. In animal models, it has shown efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in reducing pain associated with inflammatory conditions .
Case Study 1: Inhibition of PGE2 Production
In an experiment assessing the anti-inflammatory effects of a closely related compound, researchers found that it significantly inhibited PGE2-induced TNFα reduction in LPS-stimulated human whole blood assays. This study highlights the potential of these compounds as therapeutic agents for managing inflammatory diseases .
Case Study 2: Cancer Cell Line Studies
A series of derivatives were tested against various cancer cell lines, including breast and prostate cancer cells. The results indicated that certain modifications to the pyridine ring enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents.
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-20(2)13-8-11(15(16,17)18)7-12(19-13)9-4-3-5-10(6-9)14(21)22/h3-8H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBFAUCFXIHYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















